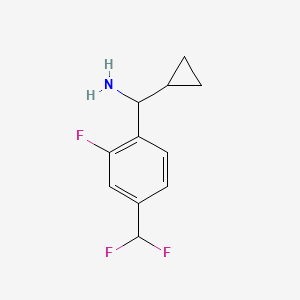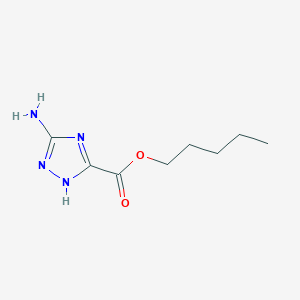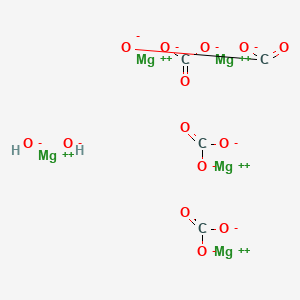
Cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine is a compound of interest in organic chemistry due to its unique structural features and potential applications. The presence of a cyclopropyl group, along with difluoromethyl and fluorophenyl groups, imparts distinct chemical properties that make it valuable for various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine typically involves multi-step processes. One common method includes the use of difluoromethyl diazomethane and a rhodium(II) catalyst to introduce the difluoromethyl group . Another approach involves the use of 4-bromoquinoline as a starting material, followed by a series of reactions including Suzuki–Miyaura coupling, mechanochemical Minisci C–H alkylation, and Heck coupling .
Industrial Production Methods
Industrial production methods for this compound are still under development, with a focus on achieving high yield and purity. The use of eco-friendly reaction conditions and scalable processes is emphasized to ensure sustainable manufacturing .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanone, while reduction could produce cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanol.
Aplicaciones Científicas De Investigación
Cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The presence of the difluoromethyl and fluorophenyl groups enhances its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropyl(4-(difluoromethyl)-3-fluorophenyl)methanamine: This compound has a similar structure but with a different position of the fluorine atom on the phenyl ring.
Cyclopropyl(4-(difluoromethyl)phenyl)methanamine: Another similar compound with the fluorine atom replaced by a hydrogen atom.
Uniqueness
Cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine is unique due to the specific positioning of the fluorine atom, which influences its chemical reactivity and biological activity. This distinct structure makes it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C11H12F3N |
|---|---|
Peso molecular |
215.21 g/mol |
Nombre IUPAC |
cyclopropyl-[4-(difluoromethyl)-2-fluorophenyl]methanamine |
InChI |
InChI=1S/C11H12F3N/c12-9-5-7(11(13)14)3-4-8(9)10(15)6-1-2-6/h3-6,10-11H,1-2,15H2 |
Clave InChI |
ZOCGESYGRXFOLU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(C2=C(C=C(C=C2)C(F)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one](/img/structure/B13108751.png)
![(3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B13108752.png)
![5-Bromo-N,N-dimethyl-1H,1'H-[3,4'-biindole]-1-sulfonamide](/img/structure/B13108754.png)

![3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylicacid](/img/structure/B13108769.png)



![5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-7(1H)-thione](/img/structure/B13108818.png)
![6-Methyl-2-(methylsulfinyl)thiazolo[4,5-b]pyridine](/img/structure/B13108822.png)
![L-Ornithine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N5-[(4-methoxyphenyl)diphenylmethyl]-](/img/structure/B13108824.png)
